molecular formula C28H37FO4 B13843861 Dodecyl 2-Fluorophenethyl Phthalate

Dodecyl 2-Fluorophenethyl Phthalate

Cat. No.: B13843861
M. Wt: 456.6 g/mol
InChI Key: ZMBZVYWPIXLXQN-UHFFFAOYSA-N
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Description

Dodecyl 2-Fluorophenethyl Phthalate is a chemical compound derived from phthalic acid. It is known for its environmental toxicity and is used as a building block in various chemical syntheses. The compound has a molecular weight of 456.59 and a molecular formula of C28H37FO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-Fluorophenethyl Phthalate typically involves the esterification of phthalic acid with dodecyl alcohol and 2-fluorophenethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-Fluorophenethyl Phthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorine atom in the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

Dodecyl 2-Fluorophenethyl Phthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its effects on biological systems due to its environmental toxicity.

    Medicine: Investigated for potential therapeutic applications and toxicological studies.

    Industry: Utilized in the production of plasticizers and other industrial chemicals

Mechanism of Action

The mechanism of action of Dodecyl 2-Fluorophenethyl Phthalate involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzymatic activities. The compound is known to affect the hypothalamic-pituitary-gonadal axis and can induce neurological disorders by dysregulating hormone levels and interfering with nuclear receptors .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl Phthalate (DEP)
  • Dimethyl Phthalate (DMP)
  • Di-n-butyl Phthalate (DBP)
  • Butyl Benzyl Phthalate (BBP)
  • Di(2-ethylhexyl) Phthalate (DEHP)

Uniqueness

Dodecyl 2-Fluorophenethyl Phthalate is unique due to the presence of the fluorine atom in the phenethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other phthalates.

Properties

Molecular Formula

C28H37FO4

Molecular Weight

456.6 g/mol

IUPAC Name

1-O-dodecyl 2-O-[2-(2-fluorophenyl)ethyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H37FO4/c1-2-3-4-5-6-7-8-9-10-15-21-32-27(30)24-17-12-13-18-25(24)28(31)33-22-20-23-16-11-14-19-26(23)29/h11-14,16-19H,2-10,15,20-22H2,1H3

InChI Key

ZMBZVYWPIXLXQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC2=CC=CC=C2F

Origin of Product

United States

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